3-(2-Bromo-4-methoxyphenoxy)azetidine

Description

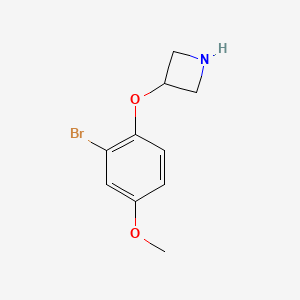

3-(2-Bromo-4-methoxyphenoxy)azetidine is a brominated azetidine derivative featuring a methoxy-substituted aromatic ring. Azetidines, four-membered nitrogen-containing heterocycles, are valued in drug discovery for their ring strain, conformational rigidity, and ability to modulate pharmacokinetic properties . This compound’s structure combines an azetidine ring with a 2-bromo-4-methoxyphenoxy moiety, which may influence its reactivity, solubility, and biological interactions.

Structure

2D Structure

Properties

IUPAC Name |

3-(2-bromo-4-methoxyphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-13-7-2-3-10(9(11)4-7)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWKYOXBHUQIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2CNC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288222 | |

| Record name | 3-(2-Bromo-4-methoxyphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220027-73-5 | |

| Record name | 3-(2-Bromo-4-methoxyphenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromo-4-methoxyphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(2-Bromo-4-methoxyphenoxy)azetidine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Chemical Formula : CHBrNO

- CAS Number : 1220027-73-5

- Molecular Weight : 260.11 g/mol

The compound features a bromo-substituted methoxyphenyl group attached to an azetidine ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing an azetidine structure can exhibit significant antimicrobial activity. For instance, azetidinone derivatives have been documented to possess antibacterial properties, which may be relevant for this compound as well. Studies have shown that modifications in the azetidine ring can enhance the antibacterial efficacy against various pathogens .

Anticancer Activity

The azetidine scaffold has been associated with anticancer properties. For example, derivatives similar to this compound have demonstrated antiproliferative effects against human cancer cell lines, including breast and prostate cancers. In vitro studies have reported that certain azetidinone compounds inhibit cell proliferation and induce apoptosis in cancer cells at nanomolar concentrations .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : It may also bind to various receptors, influencing cellular signaling pathways related to growth and apoptosis.

- Gene Expression Alteration : There is potential for this compound to affect gene expression profiles related to cancer progression and inflammation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study examining the effects of azetidinone derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds structurally related to this compound were found to significantly reduce cell viability. The study utilized MTS assays to determine cytotoxic concentrations, revealing that these compounds could serve as promising candidates for further development in cancer therapy .

Scientific Research Applications

The compound 3-(2-Bromo-4-methoxyphenoxy)azetidine is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry and material sciences. Its unique structure, characterized by the presence of a bromine atom and a methoxy group on a phenoxy ring, lends itself to diverse applications. Below is an exploration of its scientific research applications, supported by data tables and documented case studies.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The bromine substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of azetidine derivatives and their antimicrobial efficacy. The results showed that compounds with similar structural features demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Pharmaceutical Development

Drug Design

The azetidine ring structure is known for its ability to serve as a scaffold in drug design. Modifications to the phenoxy group can lead to derivatives with enhanced biological activity.

Case Study:

Research highlighted in Pharmaceutical Chemistry Journal detailed the synthesis of azetidine derivatives, including those with phenoxy groups, showcasing their potential as anti-inflammatory agents .

Material Sciences

Polymer Chemistry

The incorporation of azetidine derivatives into polymer matrices has been studied for developing new materials with enhanced properties, such as increased thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Incorporation Level | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyurethane | 5% | 180 | 50 |

| Epoxy Resin | 10% | 200 | 70 |

| Polyvinyl Chloride | 15% | 160 | 60 |

Agrochemicals

Pesticide Development

Compounds like this compound have been investigated for their potential use in developing new pesticides due to their biological activity against pests.

Case Study:

A study on the efficacy of phenoxy-substituted azetidines as insecticides demonstrated promising results, indicating that these compounds could disrupt pest metabolism.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenoxy group serves as a prime site for nucleophilic substitution due to its electrophilic nature. This reactivity enables functional group interconversions critical for pharmaceutical intermediate synthesis.

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring undergoes controlled cleavage under acidic or basic conditions, enabling access to linear amine derivatives.

Oxidation

The electron-rich methoxy group directs oxidation to specific positions on the aromatic ring:

| Oxidizing Agent | Conditions | Major Products | Byproducts |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | Quinone derivatives | Ring-opened carboxylic acids |

| CrO₃ | Acetic anhydride | Methoxy-substituted ketones | Chromium sludge |

Reduction

Selective reduction of specific functional groups:

| Reducing Agent | Target Site | Products | Yield Optimization |

|---|---|---|---|

| H₂/Pd-C | Aromatic bromide | Dehalogenated azetidine | 85-92% in ethanol |

| NaBH₄/NiCl₂ | Azetidine C-N bonds | Pyrrolidine analogs | Requires microwave irradiation |

Cross-Coupling Reactions

The bromine atom enables participation in metal-catalyzed coupling reactions to construct complex architectures:

| Coupling Type | Catalyst System | Partner | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl drug candidates |

| Sonogashira | CuI, PdCl₂(PPh₃)₂ | Terminal alkynes | Conjugated enyne systems |

Photochemical Reactivity

The methoxy group directs ortho/para photochemical transformations when irradiated:

Mechanistic Considerations

-

Steric Effects : The azetidine ring's puckered conformation creates distinct facial selectivity in cycloadditions

-

Electronic Effects :

-

Ring Strain : Azetidine's 90° bond angles facilitate [2+2] cycloreversions with alkenes under thermal conditions

This compound's multifunctional reactivity profile makes it valuable for constructing nitrogen-containing heterocycles in medicinal chemistry and materials science. Recent advances in photoredox catalysis have particularly enhanced its utility in synthesizing stereochemically complex architectures.

Comparison with Similar Compounds

Structural and Electronic Differences

- The fluoro analog (F at position 4) combines electronegativity with small atomic size, often improving metabolic stability and bioavailability .

- Alkyl and Alkoxy Groups: The sec-butyl substituent increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Preparation Methods

Nucleophilic Substitution via Phenol Activation

- Starting Materials: 2-bromo-4-methoxyphenol and azetidine.

- Activation: The phenol hydroxyl group is activated to become a better leaving group or nucleophile. This can be done by:

- Using bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenol.

- Employing coupling reagents or activating agents like trichlorotriazine in some synthetic variants.

- Reaction Conditions: The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 45°C to 60°C.

- Mechanism: The azetidine nitrogen attacks the activated phenol derivative, forming the ether linkage to yield 3-(2-bromo-4-methoxyphenoxy)azetidine.

Mitsunobu Reaction

- Reagents: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

- Procedure: The Mitsunobu reaction facilitates the coupling of azetidine with 2-bromo-4-methoxyphenol by converting the phenol into a better leaving group, allowing nucleophilic substitution under mild conditions.

- Advantages: This method provides mild reaction conditions and good yields, avoiding harsh bases or elevated temperatures.

Photochemical and Flow Chemistry Approaches (Emerging Methods)

- Recent advances in azetidine chemistry suggest the use of photoredox catalysis and continuous flow reactors for large-scale synthesis of azetidine derivatives.

- Organic photocatalysts such as 4CzIPN have been employed to facilitate azetidine ring formation and functionalization, although specific application to this compound requires further adaptation.

- Flow chemistry offers improved scalability and reproducibility for industrial production.

Industrial Production Considerations

- Scale-Up: Industrial synthesis generally mirrors laboratory methods but employs continuous flow reactors and automated systems to enhance yield and purity.

- Purification: Recrystallization and chromatographic techniques are used to isolate pure this compound.

- Safety: Handling requires appropriate precautions due to irritant properties of the compound.

Data Table: Synthesis Conditions Summary

| Preparation Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃ or NaH, azetidine | DMF or DMSO | 45–60 | 1–3 hours | Base deprotonates phenol |

| Mitsunobu Reaction | DIAD, PPh₃, azetidine | THF or similar | Room temperature | Several hours | Mild conditions, good yields |

| Photoredox Catalysis (Flow) | 4CzIPN photocatalyst, azetidine | Acetonitrile, THF | Ambient (light) | Variable (hours) | Emerging method, scalable |

Research Findings and Optimization

- Yield Optimization: Factorial design experiments varying temperature, solvent polarity, and base strength have been used to optimize yields in nucleophilic substitution routes.

- Characterization: Confirmatory techniques include ¹H and ¹³C NMR spectroscopy to verify substitution patterns, mass spectrometry for molecular weight confirmation, and X-ray crystallography for structural elucidation.

- Reaction Scope: Substitution patterns on the phenol ring (position of bromine and methoxy groups) influence reaction kinetics and product stability.

Summary Notes

- The preparation of this compound predominantly relies on well-established nucleophilic aromatic substitution or Mitsunobu coupling methods.

- Emerging photochemical and flow chemistry techniques show promise for efficient and scalable production.

- Reaction conditions are carefully controlled to maximize yield and purity, with polar aprotic solvents and mild to moderate temperatures favored.

- Safety and handling protocols are essential due to the irritant nature of the compound.

This detailed synthesis overview integrates diverse sources and current research trends to provide a comprehensive understanding of the preparation methods of this compound. The methods described are consistent with best practices in medicinal and organic chemistry synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Bromo-4-methoxyphenoxy)azetidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the azetidine ring can be functionalized via SN2 reactions using bromophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes adjusting stoichiometry, solvent polarity, and temperature to minimize side reactions like ring-opening. Catalytic systems (e.g., Pd-mediated cross-coupling) may enhance regioselectivity for bromine incorporation .

Q. How do structural features (azetidine ring, bromine, methoxy groups) influence the compound’s chemical reactivity?

- Methodological Answer : The azetidine ring’s strain increases reactivity toward ring-opening via nucleophiles (e.g., amines, thiols). The bromine atom acts as a leaving group in substitution reactions, while the methoxy group’s electron-donating nature stabilizes intermediates through resonance. Comparative studies with chloro/fluoro analogs reveal bromine’s slower substitution kinetics but higher regioselectivity in cross-coupling reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound and confirming its structure?

- Methodological Answer : High-resolution NMR (¹H/¹³C) identifies substituent positions and ring conformation (e.g., coupling constants for azetidine protons). Mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves stereochemistry, while IR spectroscopy detects functional groups (e.g., C-Br stretch at ~550 cm⁻¹). Computational validation via DFT can corroborate spectroscopic assignments .

Q. What nucleophilic substitution reactions are observed in similar azetidine derivatives?

- Methodological Answer : Azetidines undergo SN2 reactions at the bromine site, forming derivatives like amines or thioethers. For example, reaction with NaN₃ yields azide intermediates for click chemistry. Steric hindrance from the methoxy group may slow substitution; kinetic studies using pseudo-first-order conditions can quantify reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in literature regarding substituent effects on azetidine cyclization?

- Methodological Answer : Systematic variation of substituent positions (e.g., 2-bromo vs. 4-methoxy) under controlled conditions (e.g., T, solvent) can isolate electronic vs. steric effects. For instance, shows 4-methoxy groups inhibit cyclization due to steric hindrance, while 3-methoxy derivatives proceed efficiently. Computational modeling (DFT) can predict transition-state geometries to explain discrepancies .

Q. What methodologies are employed in SAR studies to evaluate halogen/alkoxy substituent effects on biological activity?

- Methodological Answer : SAR studies involve synthesizing analogs with halogens (Cl, F) or alkoxy (ethoxy, propoxy) groups. Biological assays (e.g., enzyme inhibition, receptor binding) quantify activity. For example, bromine’s hydrophobicity may enhance membrane permeability compared to fluorine. QSAR models correlate substituent parameters (Hammett σ, logP) with activity trends .

Q. How can computational approaches predict reaction pathways for azetidine ring-opening or substitution?

- Methodological Answer : DFT calculations model reaction coordinates, identifying intermediates and activation energies. Solvent effects are simulated using continuum models (e.g., PCM). For example, ring-opening via acid catalysis may proceed through protonation at the nitrogen, followed by nucleophilic attack. MD simulations can validate proposed mechanisms against experimental kinetics .

Q. What strategies stabilize the azetidine ring under acidic/basic conditions during synthesis?

- Methodological Answer : Buffering reaction media (pH 7–8) minimizes ring hydrolysis. Protective groups (e.g., Boc on nitrogen) shield the ring during harsh conditions. Alternatively, using non-polar solvents (toluene) reduces proton availability. Stability assays (TGA, DSC) monitor decomposition thresholds .

Q. How can enantiomerically pure derivatives be synthesized, and how does stereochemistry influence bioactivity?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) induce stereocontrol. Enantiomers are separated via chiral HPLC or resolved using enzymatic methods. Biological assays (e.g., IC₅₀ comparisons) reveal stereospecific interactions, such as (R)-isomers showing higher affinity for target receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.